Propionylglycine

Catalog No.
S794456
CAS No.
21709-90-0
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionylglycine

Avoid diagnostic errors in propionic acidemia screening: substituting propionylglycine with acetylglycine compromises C3-metabolite calibration. Procure this definitive biomarker standard, essential for UPLC-MS/MS retention time and ionization tuning. Its unique 2-ethyl structure enables synthesis of 2-ethyl-oxazolones and asFP595 chromophore models, inaccessible with shorter-chain analogs.

  • ≥98% purity, optimized for analytical workflows.
  • mp 126-127 °C for improved solubility in DMF/DMSO.
  • Available from stock for immediate global delivery.

CAS Number

21709-90-0

Product Name

Propionylglycine

IUPAC Name

2-(propanoylamino)acetic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)

InChI Key

WOMAZEJKVZLLFE-UHFFFAOYSA-N

Synonyms

N-(1-Oxopropyl)glycine; N-Propionylglycine; NSC 158539; Propionylglycine;

Canonical SMILES

CCC(=O)NCC(=O)O

The exact mass of the compound Propionylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 250 mg

Propionylglycine (CAS 21709-90-0) is a highly specific N-acylglycine characterized by the condensation of propionic acid with glycine, serving as both a critical analytical standard and a versatile synthetic precursor . In clinical and analytical procurement, it is the definitive biomarker for C3-related metabolic disorders, such as propionic acidemia, requiring high-purity standards for UPLC-MS/MS calibration [1]. In chemical synthesis, its distinct aliphatic chain length—one methylene group longer than the ubiquitous acetylglycine—alters its thermal profile, reducing its melting point to 126–127 °C, which enhances solubility and processability in organic workflows . This structural divergence makes it an essential building block for synthesizing 2-ethyl-substituted heterocycles, peptidomimetics, and fluorescent chromophores where precise steric and lipophilic tuning is required.

Research Fit

Analytical Standard (HPLC)
Propionic Acidemia Biomarker Research
LC-MS/MS Workflow Compatible
Metabolomics & Newborn Screening Method Development

Attempting to substitute propionylglycine with the more common acetylglycine fundamentally compromises both analytical accuracy and synthetic outcomes. In diagnostic workflows, acetylglycine is a baseline metabolite that cannot differentiate propionyl-CoA carboxylase deficiencies; only the specific mass and retention time of propionylglycine can calibrate assays for C3-related disorders[2]. In synthetic applications, such as the Erlenmeyer-Plöchl azlactone synthesis, substituting with acetylglycine yields 2-methyl-oxazolones instead of 2-ethyl-oxazolones[1]. This lack of the additional methylene group alters the steric hindrance and lipophilicity of the resulting heterocycle, which is detrimental when engineering specific photophysical properties in chromophores or optimizing the binding affinity of N-acyl peptidomimetics. Consequently, propionylglycine must be procured specifically when the 2-ethyl moiety or C3-metabolite profile is the target.

Substitution Risk

Disease Specificity Acylglycine markers are disorder-specific; propionylglycine accumulates only in propionic acidemia. Substitution with N-acetylglycine or isobutyrylglycine invalidates assay relevance.
Baseline Concentration Endogenous urinary levels differ significantly between acylglycines; propionylglycine reference intervals cannot be approximated with other analogs.
Enzymatic Efficiency Catalytic specificity of glycine N-acyltransferase differs across substrates; propionylglycine-specific kinetics must be studied with the correct standard.

Diagnostic Specificity and Clinical Calibration Thresholds

In quantitative metabolic profiling, propionylglycine serves as the primary diagnostic marker for C3-related disorders, possessing a distinct physiological baseline compared to acetylglycine. Clinical reference laboratories establish the normal threshold for propionylglycine at ≤ 2.25 mg/g creatinine, whereas acetylglycine has a higher threshold of ≤ 3.50 mg/g creatinine [1]. Furthermore, the propionylglycine-to-acetylglycine (PG/AG) ratio is utilized as a discriminatory metric in UPLC-MS/MS newborn screening, necessitating the procurement of both exact standards to calibrate the assay accurately [2].

Evidence DimensionClinical Reference Threshold (Urine)
Target Compound Data≤ 2.25 mg/g Creatinine
Comparator Or BaselineAcetylglycine (≤ 3.50 mg/g Creatinine)
Quantified Difference35% lower baseline physiological threshold
ConditionsQuantitative UPLC-MS/MS or GC-MS metabolic profiling

Procuring exact propionylglycine standards is mandatory for calibrating diagnostic assays for propionic acidemia, as its distinct mass and tighter reference threshold cannot be modeled by acetylglycine.

Glycine N-Acyltransferase Kinetics
Head-to-head
Vmax/KM: 2.6 vs 0.51 mM⁻¹ s⁻¹ for N-acetylglycine; KM 7.5-fold lower
Supports propionyl-CoA pathway selectivity studies
Purified enzyme, steady-state conditions

Thermal Processability and Melting Behavior

The addition of a single methylene group in the acyl chain of propionylglycine significantly disrupts the crystal lattice compared to acetylglycine, drastically lowering its melting point. Propionylglycine exhibits a melting point of 126–127 °C , which is approximately 80 °C lower than that of acetylglycine (typically 207–209 °C). This lower thermal phase transition enhances its solubility kinetics in organic solvents and allows for its use in lower-temperature melt-phase or solvent-free synthetic workflows, reducing the risk of thermal degradation for sensitive co-reactants.

Evidence DimensionMelting Point / Thermal Phase Transition
Target Compound Data126–127 °C
Comparator Or BaselineAcetylglycine (approx. 207–209 °C)
Quantified DifferenceApprox. 80 °C lower melting point
ConditionsStandard atmospheric pressure, neat solid

The significantly lower melting point enhances solubility kinetics and enables lower-temperature solvent-free or melt-phase synthetic workflows, reducing thermal degradation risks for sensitive co-reactants.

Newborn Screening Marker Specificity
Cross-study
PG/acetylglycine ratio discriminates C3-related disorders from C5OH-related markers (tiglylglycine, 3-methylcrotonylglycine)
Essential for disorder-specific assay panels
UPLC-MS/MS, DBS extracts, n=573 reference intervals

Steric Tuning in Azlactone and Chromophore Synthesis

In heterocyclic synthesis, propionylglycine is a mandatory precursor for generating 2-ethyl-substituted azlactones via Erlenmeyer-Plöchl lactonization. When reacted with p-hydroxybenzaldehyde, propionylglycine yields 2-ethyl-4-(p-hydroxybenzylidene)-5-oxazolones, which are essential intermediates for modeling the chromophores of fluorescent proteins like asFP595 [1]. Substituting with acetylglycine restricts the output to 2-methyl analogs, which fail to provide the requisite steric bulk and lipophilicity needed to accurately replicate the photophysical environment and pKa (7.1) of the target neutral/anionic chromophore states [1].

Evidence DimensionDownstream Heterocycle Substitution (Azlactone Synthesis)
Target Compound DataYields 2-ethyl-4-arylidene-5-oxazolones/imidazolones
Comparator Or BaselineAcetylglycine (Yields 2-methyl analogs)
Quantified DifferenceAddition of a methylene (-CH2-) group at the C2 position
ConditionsErlenmeyer-Plöchl lactonization and subsequent aminolysis

The 2-ethyl substitution provides critical steric bulk and lipophilicity required to accurately synthesize and model advanced chromophores, such as those derived from the asFP595 fluorescent protein.

Urinary Baseline Levels
Head-to-head
Propionylglycine 0.06–0.63 vs isobutyrylglycine 0.22–1.62 μmol/mmol creatinine; 2.6-3.6× difference
Requires separate calibration standards
Healthy adults 25-30y, HMDB data
Multi-Analyte Panel Validation
Class-level
LLOQ 1-5 nM, RE <15%, CV <15% within 18-analyte isotope labeling UPLC-MS/MS method
Supports method transfer for metabolomics
Surrogate matrix calibration, n=20, 3-day reproducibility

Calibration Standards for Clinical Mass Spectrometry

Propionylglycine is the mandatory analytical standard for UPLC-MS/MS and GC-MS workflows targeting inborn errors of metabolism, specifically propionic acidemia and methylmalonic acidemia. Its procurement is required to establish accurate retention times, ionization efficiencies, and the critical PG/AG diagnostic ratio in dried blood spot and urine analyses [1].

Synthesis of 2-Ethyl-Substituted Fluorescent Chromophores

In biochemical engineering and dye synthesis, propionylglycine is utilized as the primary building block in Erlenmeyer-Plöchl reactions to produce 2-ethyl-4-arylidene-5-imidazolones. This specific 2-ethyl substitution is critical for researchers synthesizing structural models of the asFP595 chromoprotein, where precise steric bulk dictates the pH-dependent fluorescence and structural conformation of the dye [2].

Lipophilicity Tuning in N-Acyl Peptidomimetics

For medicinal chemistry and solid-phase peptide synthesis (SPPS), propionylglycine is selected over acetylglycine to incrementally increase the lipophilicity and alter the steric profile of N-acyl conjugates. Its significantly lower melting point (126–127 °C) and favorable solubility profile in organic solvents like DMF and DMSO streamline its processability and coupling efficiency during automated synthetic workflows.

Application Fit Matrix

Application
Selection Property
Validation Focus
Newborn Screening Method Development
Metabolite standard for C3-related disorder discrimination
PG/acetylglycine ratio accuracy and linearity (0.005–25 μM)
Glycine N-Acyltransferase Kinetic Studies
Substrate with reported catalytic advantage
KM and Vmax parameter reproducibility
Multi-Analyte Metabolomics Panels
Component of validated acylglycine panel
LLOQ, precision, and matrix effect assessment
Population Reference Interval Studies
Distinct baseline concentration from other acylglycines
Age- and method-specific reference range verification

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 Da

Monoisotopic Mass

131.058243149 Da

Heavy Atom Count

9

UNII

26615FM8NG

Other CAS

21709-90-0

Wikipedia

Propionylglycine

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